2-Bromo-5-methylpyridine 1-oxide has been synthesized and characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-performance liquid chromatography (UPLC) [, , ]. These methods provide valuable information about the molecule's structure, purity, and potential for further research.
While the specific research applications of 2-Bromo-5-methylpyridine 1-oxide are not extensively documented, its chemical structure suggests some potential areas of exploration:
The presence of a bromine atom and an N-oxide functional group makes this molecule a potential intermediate in the synthesis of more complex organic compounds. The reactive nature of these groups allows them to participate in various chemical reactions, leading to the formation of new molecules with desired properties [].
The nitrogen atom in the pyridine ring and the oxygen atom in the N-oxide group can potentially coordinate with metal ions, making 2-Bromo-5-methylpyridine 1-oxide a candidate for ligand design in coordination chemistry []. Ligands play a crucial role in stabilizing metal complexes and influencing their reactivity, opening up avenues for exploring their potential applications in catalysis, materials science, and other fields.
2-Bromo-5-methylpyridine 1-oxide is a heterocyclic organic compound characterized by a pyridine ring substituted with a bromine atom at the second position and a methyl group at the fifth position, along with an oxide functional group. Its molecular formula is and it has a molecular weight of approximately 172.02 g/mol. The compound appears as a light brown solid and has a melting point of 41-43 °C and a boiling point of 95-96 °C under reduced pressure .
Specific reaction pathways have been documented, indicating its utility in synthesizing various derivatives used in pharmaceuticals.
The biological activity of 2-Bromo-5-methylpyridine 1-oxide has been studied primarily in the context of its derivatives. It is known to play a role in the synthesis of compounds that exhibit cardiovascular activity. This includes its use as a precursor for tetrazole derivatives that have shown potential in treating cardiovascular diseases . Additionally, its interaction with cytochrome P450 enzymes suggests it may influence drug metabolism .
Several synthesis methods for 2-Bromo-5-methylpyridine 1-oxide have been reported:
These methods typically yield moderate to high purity products, with yields around 75% reported in some studies.
2-Bromo-5-methylpyridine 1-oxide is primarily used in:
Studies on the interactions of 2-Bromo-5-methylpyridine 1-oxide reveal its potential effects on various biological systems:
These interactions highlight its significance in pharmacology and toxicology studies.
Several compounds share structural similarities with 2-Bromo-5-methylpyridine 1-oxide. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 6-Bromopyridin-3-ylmethanamine | 120740-10-5 | 0.86 |
| 5-Methylpyridin-2(1H)-one | 139585-70-9 | 0.84 |
| 6-Bromonicotinic acid | 122306-01-8 | 0.84 |
| 5-Bromo-5′-methyl-2,2′:6′,2″-terpyridine | 149806-06-4 | 0.83 |
Uniqueness:
While many similar compounds exhibit biological activity or serve as intermediates in organic synthesis, the unique combination of bromine substitution and methyl groups in the pyridine ring structure gives 2-Bromo-5-methylpyridine 1-oxide distinct reactivity patterns and biological properties that are not fully replicated in its analogs.
2-Bromo-5-methylpyridine 1-oxide (CAS: 19230-58-1) is a pyridine derivative with the molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol. Its structure features a pyridine ring substituted with a bromine atom at position 2, a methyl group at position 5, and an N-oxide functional group at position 1 (Figure 1).
Key structural properties:
CC1=C[N+](=C(C=C1)Br)[O-] PJPYKXAQHIYIFY-UHFFFAOYSA-N | Property | Value | Source |
|---|---|---|
| Melting Point | 41–43°C | |
| Boiling Point | 95–96°C (at 15 mmHg) | |
| Density | 1.56 ± 0.1 g/cm³ | |
| Solubility | Soluble in DMSO, chloroform | |
| pKa | -0.52 (predicted) | |
| Stability | Stable at 2–8°C under dry conditions |
The compound is hygroscopic and typically stored in sealed containers at low temperatures to prevent decomposition.